2-Methylthioadenine

Vue d'ensemble

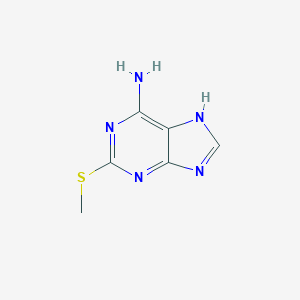

Description

2-Methylthioadenine is a modified nucleobase derived from adenine, where a methylthio group replaces the hydrogen atom at the 2-position of the adenine ring. This compound is significant in various biochemical processes, particularly in the modification of transfer ribonucleic acid (tRNA) molecules. The presence of the methylthio group enhances the stability and functionality of tRNA, which is crucial for protein synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylthioadenine can be synthesized through several methods. One common approach involves the reaction of 2-chloroadenine with sodium methylthiolate at elevated temperatures. This method yields this compound with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis by Methylthioadenosine Nucleosidases (MTANs)

Bacterial MTANs catalyze the hydrolysis of 2-MTA to adenine and 5-methylthioribose, a step critical in polyamine recycling and quorum sensing. Recent studies revealed unique isotope effects during this reaction:

| Parameter | Helicobacter pylori MTAN | Escherichia coli MTAN |

|---|---|---|

| Substrate (MTA) (s⁻¹) | 44 ± 3 (light), 76 ± 6 (heavy) | 85 ± 2 (light), 101 ± 5 (heavy) |

| 2AMTA (s⁻¹) | 118 ± 3 (light), 132 ± 5 (heavy) | Not applicable |

| Heavy-enzyme KIE | 0.58 ± 0.06 (MTA) | 0.85 ± 0.05 (MTA) |

-

Mechanism : The reaction proceeds via an S<sub>N</sub>1-like mechanism, where the glycosidic bond cleavage generates an oxocarbenium ion intermediate. Heavy isotope substitution in MTANs (<sup>2</sup>H, <sup>13</sup>C, <sup>15</sup>N) leads to inverse kinetic isotope effects (KIE < 1), accelerating the chemical step by improving transition-state geometry and catalytic water positioning .

-

Significance : This inverse KIE contrasts with typical heavy-enzyme behavior, suggesting MTANs exploit altered vibrational dynamics for enhanced catalytic efficiency.

Role in tRNA Modification

2-MTA derivatives are intermediates in the biosynthesis of hypermodified tRNA nucleosides. In E. coli, the MiaB enzyme catalyzes methylthiolation of N<sup>6</sup>-isopentenyladenosine (i<sup>6</sup>A) to form 2-methylthio-N<sup>6</sup>-isopentenyladenosine (ms<sup>2</sup>i<sup>6</sup>A):

Biosynthetic Pathway :

-

Isopentenylation : tRNA adenine → i<sup>6</sup>A<sub>37</sub>.

-

Methylthiolation : i<sup>6</sup>A<sub>37</sub> + SAM → ms<sup>2</sup>i<sup>6</sup>A<sub>37</sub> (catalyzed by MiaB).

-

Hydroxylation : ms<sup>2</sup>i<sup>6</sup>A<sub>37</sub> → ms<sup>2</sup>io<sup>6</sup>A<sub>37</sub>.

-

Key Finding : miaB knockout strains accumulate i<sup>6</sup>A instead of ms<sup>2</sup>i<sup>6</sup>A, confirming the enzyme's role in methylthio group transfer .

-

Substrate Specificity : MiaB requires a Fe-S cluster and S-adenosylmethionine (SAM) as a methylthio donor.

Receptor Activation in Purinergic Signaling

2-MTA derivatives like 2-methylthio-ADP (2MeSADP) act as potent agonists for P2Y receptors, influencing intracellular signaling:

| Receptor Subtype | Agonist Activity (pEC<sub>50</sub>) | Key Signaling Pathway |

|---|---|---|

| P2Y<sub>1</sub> | 8.29 | G<sub>q</sub>-coupled Ca<sup>2+</sup> mobilization |

| P2Y<sub>12</sub> | 9.05 | G<sub>i</sub>-coupled cAMP inhibition |

| P2Y<sub>13</sub> | EC<sub>50</sub> = 19 nM | Dual G<sub>i</sub>/G<sub>q</sub> coupling |

-

Mechanism : 2MeSADP binds to extracellular receptor domains, inducing conformational changes that modulate adenylate cyclase and phospholipase C activity .

-

Biological Impact : In astrocytes, P2Y<sub>13</sub> activation by 2MeSADP reduces cAMP levels (IC<sub>50</sub> = 23 nM) and triggers Ca<sup>2+</sup> transients (Δ[Ca<sup>2+</sup>] = 360 ± 45 nM) .

Stability and Solubility

| Property | Value |

|---|---|

| Aqueous Solubility | 10 mM (pre-dissolved) |

| Storage Conditions | -20°C, desiccated |

| Degradation Pathway | Hydrolysis at glycosidic bond |

Applications De Recherche Scientifique

Role in Prostate Cancer

Recent studies have highlighted the role of MTA in prostate cancer, particularly through its involvement in the methionine salvage pathway. Research indicates that methylthioadenosine phosphorylase (MTAP), which metabolizes MTA, is crucial for maintaining metabolite balance in prostate cancer cells. Elevated MTAP expression correlates with depleted levels of S-adenosylmethionine (SAM) under stress conditions, suggesting a protective mechanism against metabolic disturbances in cancer cells .

Immunosuppressive Effects

MTA accumulation has been linked to an immunosuppressive tumor microenvironment, particularly in cancers with MTAP deletion. A study demonstrated that MTA impairs T cell function by inhibiting protein arginine methyltransferase 5 (PRMT5) and promoting adenosine receptor agonism. The administration of MTA-depleting enzymes significantly reversed these effects, enhancing tumor-infiltrating lymphocyte (TIL) presence and improving responses to immune checkpoint inhibitors .

| Study | Findings |

|---|---|

| Gjuka et al. (2023) | MTA accumulation leads to a cold tumor microenvironment; MTA-depleting enzymes enhance TILs and reduce tumor growth. |

P2Y12 Antagonism

MTA serves as a potent agonist for P2Y12 receptors, which are critical in platelet aggregation and hemostasis. Studies have shown that 2-methylthioadenosine 5'-monophosphate (2MeSAMP), a derivative of MTA, effectively inhibits ADP-induced platelet aggregation by increasing cyclic AMP levels without relying on traditional P2Y12 signaling pathways .

Radioligand Development

The synthesis of radioactive analogues of MTA has facilitated the study of ADP receptors on platelets. These compounds have been utilized to investigate the binding characteristics and functional implications of platelet activation, showing enhanced activity compared to ADP itself .

| Application | Description |

|---|---|

| P2Y12 Inhibition | 2MeSAMP inhibits platelet aggregation by elevating cyclic AMP levels. |

| Radioligand Studies | Radioactive MTA analogues are used to study platelet receptor dynamics. |

MTAP as a Biomarker

The loss of MTAP expression has been proposed as a biomarker for poor prognosis in various cancers, including gliomas. Studies indicate that MTAP loss correlates with decreased TIL density and poorer outcomes in patients undergoing immunotherapy . This suggests that monitoring MTAP levels could provide insights into tumor behavior and treatment responses.

Mécanisme D'action

The mechanism of action of 2-methylthioadenine involves its incorporation into tRNA molecules, where it enhances the stability and functionality of the tRNA. The methylthio group provides additional stability to the tRNA structure, which is essential for accurate and efficient protein synthesis. This modification can affect the overall translation process and influence the expression of specific proteins .

Comparaison Avec Des Composés Similaires

2-Methylthioadenosine: Another modified nucleoside with a methylthio group at the 2-position, involved in methionine synthesis.

2-Thioadenine: Similar to 2-methylthioadenine but with a thiol group instead of a methylthio group.

Uniqueness: this compound is unique due to its specific role in tRNA modification and its impact on protein synthesis. The presence of the methylthio group distinguishes it from other adenine derivatives and provides unique biochemical properties that are crucial for its function in biological systems .

Activité Biologique

Gallium arsenide (GaAs) is a compound that has garnered attention due to its biological activity, particularly in the context of toxicity and potential therapeutic applications. This article provides a comprehensive overview of GaAs's biological effects, including its immunotoxicity, carcinogenic potential, and mechanisms of action in various biological systems.

Overview of Gallium Arsenide

Gallium arsenide is primarily known as a semiconductor material used in electronics and optoelectronics. However, its interactions with biological systems have raised concerns regarding its safety and potential therapeutic uses. GaAs is classified as both an immunotoxicant and a carcinogen , with various studies indicating its effects on cellular processes.

Immunotoxicity of Gallium Arsenide

Research has shown that GaAs can significantly impact immune cell function. A study investigated the effects of GaAs on macrophage cell lines and murine peritoneal macrophages, revealing that exposure increased the proteolytic activities of cathepsins L and B. This suggests that GaAs may alter gene expression and contribute to adverse biological effects by affecting macrophage function .

Summary of Macrophage Studies

| Study | Cell Type | Findings |

|---|---|---|

| Macrophage cell lines | Increased cathepsin L and B activity; no change in MHC class II expression. | |

| In vivo (rats) | Induced lung tumors; chronic inflammation observed. |

Carcinogenic Potential

The carcinogenicity of GaAs has been evaluated through various studies. Notably, a two-year inhalation study indicated an increased incidence of lung tumors in female rats exposed to GaAs, although no similar effects were observed in male rats or mice . The International Agency for Research on Cancer (IARC) classified GaAs as carcinogenic to humans (Group 1), emphasizing the bioavailability of arsenic and gallium ions .

Key Findings on Carcinogenicity

The mechanisms by which GaAs induces biological effects are complex and multifaceted. Studies utilizing RNA sequencing have identified several pathways affected by GaAs exposure, including those related to cell cycle regulation, signaling pathways (MAPK, TGF-β), and transcriptional misregulation associated with cancer .

Gene Expression Changes

A detailed analysis revealed that GaAs exposure leads to:

- Upregulation of genes involved in cellular response to chemical stimuli .

- Downregulation of metabolic pathways critical for cell survival.

- Alterations in mitochondrial function leading to increased reactive oxygen species production .

Case Studies

- In Vitro Cytotoxicity : A study on 16HBE cells demonstrated dose-dependent cytotoxicity with increased mortality at higher concentrations of GaAs particles. Significant gene expression changes were noted, correlating with pathways involved in pulmonary toxicity .

- Animal Model Studies : Chronic exposure studies showed significant histopathological changes in lungs, including proteinosis and hyperplasia, alongside hematological alterations such as anemia .

Propriétés

IUPAC Name |

2-methylsulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGXEFXCWDTSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152596 | |

| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-83-0 | |

| Record name | 2-(Methylthio)adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine, 2-(methylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylthioadenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-methylthioadenine?

A1: this compound is a modified adenine base found in tRNA, specifically at position 37 in the anticodon loop of tRNA recognizing codons starting with U. [, ] This modification is crucial for accurate protein synthesis by influencing codon-anticodon interactions during translation. [, ]

Q2: How does this compound contribute to tRNA function?

A2: The presence of this compound in tRNA enhances its binding affinity to ribosomes and stabilizes the codon-anticodon interaction. [, ] This increased stability and accuracy in translation are vital for proper cellular function.

Q3: Which enzymes are responsible for the biosynthesis of this compound in tRNA?

A3: Enzymes from the MiaB family catalyze the formation of this compound in tRNA. [] These enzymes use a mechanism similar to biotin and lipoate synthases, employing sulfur insertion for the modification. []

Q4: Does the TRAM domain play a role in the modification of adenine to this compound?

A4: Yes, the TRAM (TRM2 and MiaB) domain, found in MiaB family enzymes, is believed to be crucial for this process. [] It's predicted to bind tRNA and guide the enzymatic domain to the target adenine for this compound formation. []

Q5: Are there any structural insights available for this compound and related compounds?

A5: Yes, crystallographic studies have provided insights into the three-dimensional structure of N6-(2-isopentenyl)-2-methylthioadenine, a related modified base found in tRNA. [, ] These studies highlight the structural features important for its biological activity, including potential interactions with other molecules.

Q6: Have any synthetic routes been developed for this compound and its derivatives?

A6: Researchers have successfully synthesized various this compound nucleosides, including 9-L-arabofuranosido-2-methylthioadenine, through different chemical pathways. [, ] Additionally, reactions involving condensation of N6-benzoyl-2-methylthioadenine with sugar moieties have been explored for nucleoside synthesis. []

Q7: What is the significance of the stereochemistry of this compound nucleosides?

A7: The stereochemistry of the glycosidic bond in this compound nucleosides is crucial for their biological activity. [] Researchers have successfully synthesized both α- and β-anomers of 9-triacetyl-D-ribopyranosido-2-methylthioadenine, highlighting the importance of stereochemical control in synthetic approaches. []

Q8: Are there alternative compounds or modifications that can functionally substitute for this compound in tRNA?

A8: While the exact functional substitutes for this compound are yet to be fully elucidated, research suggests that other tRNA modifications might compensate for its absence in specific contexts. [, ] Further research is needed to explore potential alternatives and understand the complex interplay between different tRNA modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.